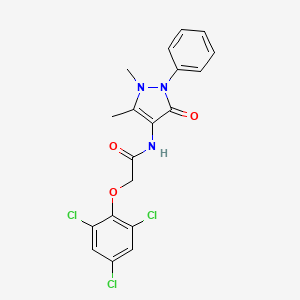![molecular formula C14H12N2O2S2 B5782256 [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate](/img/structure/B5782256.png)
[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate is an organic compound that features a thiocyanate group attached to a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate typically involves the reaction of 4-(benzenesulfonamido)-3-methylphenylamine with thiocyanate reagents under suitable conditions. One common method is the nucleophilic substitution reaction where the amine group reacts with thiocyanate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl cyanates.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl cyanates, while reduction can produce amines or thiols.
科学研究应用
[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Benzenesulfonamide: A simpler analog without the thiocyanate group.
4-Methylbenzenesulfonamide: Similar structure but lacks the thiocyanate group.
Phenylthiocyanate: Contains the thiocyanate group but lacks the benzenesulfonamide moiety.
Uniqueness
The uniqueness of [4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate lies in its combined structural features, which confer specific reactivity and potential biological activity. The presence of both the benzenesulfonamide and thiocyanate groups allows for diverse chemical transformations and interactions with biological targets .
属性
IUPAC Name |
[4-(benzenesulfonamido)-3-methylphenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-11-9-12(19-10-15)7-8-14(11)16-20(17,18)13-5-3-2-4-6-13/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHYFPZEOCQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)

![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5782189.png)

![(4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione](/img/structure/B5782206.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-naphthalen-1-yloxyacetate](/img/structure/B5782210.png)
![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5782222.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)



![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine](/img/structure/B5782261.png)
